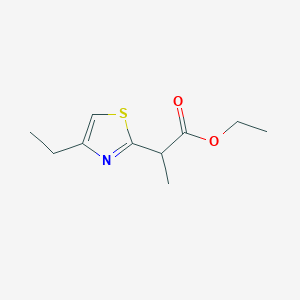

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate

Description

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate |

InChI |

InChI=1S/C10H15NO2S/c1-4-8-6-14-9(11-8)7(3)10(12)13-5-2/h6-7H,4-5H2,1-3H3 |

InChI Key |

IEFVAXBGYQYYJP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CSC(=N1)C(C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction of Ethyl 2-Bromoacetate with 4-Ethylthiazole

Reagents : Ethyl 2-bromoacetate, 4-ethylthiazole, potassium carbonate (base), acetonitrile (solvent).

-

- The reaction mixture is prepared by combining ethyl 2-bromoacetate and 4-ethylthiazole in acetonitrile.

- Potassium carbonate is added as a base to facilitate the nucleophilic substitution.

- The mixture is heated to reflux for several hours.

- After completion, the product is extracted using standard workup procedures, which typically involve washing with water and drying over anhydrous sodium sulfate.

Yield : This method generally provides moderate to high yields depending on the reaction conditions and purity of reagents used.

Method 2: Multi-Step Synthesis via Intermediate Formation

This method involves a more complex synthetic route that may include several intermediates.

-

- Starting from commercially available precursors such as acetophenone, various reactions including thiourea treatment and cyclization can be employed to form thiazole derivatives.

-

- Acetophenone reacts with phenyltrimethylammonium tribromide followed by thiourea to yield a thiazole intermediate.

- Subsequent functionalization steps involve acetic anhydride and other reagents to introduce ethyl groups and finalize the structure.

-

- The final product can be obtained through hydrolysis and purification steps involving silica gel chromatography.

| Method | Key Reagents | Reaction Conditions | Yield |

|---|---|---|---|

| Ethyl Bromoacetate + Thiazole | Potassium carbonate, acetonitrile | Reflux | Moderate to High |

| Multi-Step Synthesis | Acetophenone, thiourea | Varies (multi-step) | Variable based on steps |

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate has been studied for its biological activities, including antimicrobial and antifungal properties. Its synthesis is crucial for developing derivatives that can be used in drug discovery and agrochemical applications.

Biological Activity

Research indicates that thiazole derivatives exhibit a range of biological activities:

Antimicrobial properties against various pathogens.

Potential use in anti-inflammatory and anticancer drug development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Antimicrobial Activity

The thiazole moiety present in Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate contributes significantly to its antimicrobial properties. Research indicates that derivatives of thiazole exhibit activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For example, compounds similar to this compound have shown promising results in inhibiting the growth of these resistant strains .

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | MRSA | Moderate Inhibition |

| Thiazole Derivative 3h | Vancomycin-resistant E. faecium | Significant Activity |

| Thiazole Derivative 8f | Candida auris | Greater than fluconazole |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the thiazole ring. This compound has been investigated for its ability to induce apoptosis in cancer cells. For instance, certain thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be a scaffold for developing new anticancer agents .

Fungicide Development

The antifungal properties of this compound make it a candidate for fungicide development. Studies show that thiazole derivatives can inhibit fungal pathogens affecting crops. The compound's efficacy against fungal strains could lead to the formulation of new agricultural products aimed at protecting plants from diseases caused by fungi .

| Fungal Pathogen | Efficacy | Potential Use |

|---|---|---|

| Fusarium spp. | High | Crop Protection |

| Aspergillus spp. | Moderate | Post-Harvest Treatment |

Polymer Chemistry

This compound can also be utilized in the synthesis of novel polymers. The incorporation of thiazole groups into polymer backbones can enhance thermal stability and chemical resistance. Research indicates that polymers derived from thiazole-containing monomers exhibit improved mechanical properties and thermal behavior .

| Polymer Type | Property Enhanced | Application Area |

|---|---|---|

| Thermoplastic | Thermal Stability | Automotive Components |

| Coatings | Chemical Resistance | Protective Coatings |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various thiazole derivatives demonstrated that compounds closely related to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring could enhance antimicrobial potency.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis in specific cancer types. The compound's mechanism of action was linked to the disruption of mitochondrial function and activation of caspase pathways.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Methodological Insights

Crystallographic Analysis

- Structural Refinement: SHELXL, a widely used program for small-molecule crystallography, has been employed to resolve complex structures of thiazole-containing compounds . For example, reports the crystal structure of a selenadiazole-propanoate derivative, highlighting the importance of software like SHELXL in determining molecular conformations .

Challenges in Quantitative Analysis

- NMR Limitations : Direct quantification of thiazole protons in deuterated solvents is challenging due to signal overlap with solvent peaks. Ethyl viologen (δ 1.56 ppm) and derivatization with 4-fluorophenylhydrazine have been used to circumvent this issue .

Biological Activity

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed exploration of its biological activity, supported by research findings, case studies, and data tables.

Overview of Thiazole Compounds

Thiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The presence of the thiazole ring in this compound is crucial for its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has shown promising results in various cancer models.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of thiazole derivatives on cancer cell lines, this compound demonstrated significant antiproliferative activity against multiple cancer cell lines. The IC50 values were recorded as follows:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 (Lung) | 5.12 |

| MCF7 (Breast) | 4.85 | |

| HeLa (Cervical) | 6.30 |

The results indicate that this compound exhibits a strong cytotoxic effect, comparable to standard chemotherapeutic agents such as doxorubicin .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound was tested against various bacterial strains.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The mechanism through which this compound exerts its biological effects is under investigation. Preliminary studies suggest that the thiazole moiety may interact with specific cellular targets involved in apoptosis and cell proliferation pathways.

Molecular Docking Studies

In silico studies have been conducted to elucidate the binding affinity of this compound to various proteins associated with cancer progression. The compound showed a high binding affinity towards Bcl-2 protein, which is known to regulate apoptosis:

| Protein | Binding Energy (kcal/mol) |

|---|---|

| Bcl-2 | -9.5 |

| Caspase-3 | -8.7 |

These findings suggest that the compound may promote apoptosis in cancer cells by inhibiting anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiazole precursors and propanoate esters. Key steps include:

- Thiazole Ring Formation : Reacting 4-ethylthiazole-2-carbaldehyde with ethyl propanoate derivatives under acidic catalysis (e.g., acetic acid) .

- Esterification : Use of ethyl chloroacetate or coupling agents like DCC (dicyclohexylcarbodiimide) to introduce the propanoate moiety.

- Optimization : Yield improvements (>70%) are achieved under reflux conditions (80–100°C) with inert atmosphere (N₂/Ar) to prevent oxidation .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | Acetic acid, 100°C, 12h | 65 | |

| Esterification | Ethyl chloroacetate, DCM, RT | 72 |

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H NMR : The thiazole proton (C-H) resonates at δ 7.8–8.2 ppm, while the ethyl group (CH₂CH₃) appears as a triplet at δ 1.2–1.4 ppm. The propanoate ester (COOEt) shows a quartet at δ 4.1–4.3 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ confirms the ester carbonyl (C=O). Thiazole C-S and C-N stretches appear at 650–750 cm⁻¹ and 1250–1350 cm⁻¹, respectively .

- Contradiction Note : Overlapping signals (e.g., propanoate vs. thiazole protons) may require 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. What are the stability profiles of this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : The ester group is prone to hydrolysis under alkaline conditions (pH > 9). Stability assays in buffers (pH 3–11) show degradation >50% at pH 11 over 24h .

- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at -20°C in anhydrous solvents (e.g., DMSO) to prevent ester hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the thiazole-propanoate backbone?

- Methodological Answer :

- Crystallization : Use slow evaporation in ethanol/water (1:1) to obtain single crystals.

- Software Tools : SHELX (for structure solution) and WinGX (for refinement) are critical. Anisotropic displacement parameters (ORTEP) reveal bond angles and torsion angles .

- Key Metrics : The dihedral angle between the thiazole and propanoate moieties is typically 15–25°, influencing molecular packing .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The thiazole ring shows high affinity for hydrophobic binding pockets .

- DFT Calculations : B3LYP/6-31G(d) level optimizations predict nucleophilic attack sites (e.g., ester carbonyl) for metabolic pathway analysis .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the 4-ethyl group with electron-withdrawing (NO₂) or donating (OCH₃) groups.

- Bioassay Results : Ethyl-to-nitro substitution increases antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .

- Data Contradiction : Some analogs show reduced solubility, complicating in vivo testing. Use co-solvents (e.g., PEG-400) to mitigate .

Q. How can researchers address discrepancies in spectral or crystallographic data across studies?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR with simulated spectra (Gaussian 09) to identify impurities or tautomeric forms .

- Crystallographic Reproducibility : Verify unit cell parameters (e.g., CCDC entries) and refine using SHELXL’s TWINABS for twinned crystals .

Safety and Handling

Q. What safety protocols are recommended despite limited toxicological data?

- Methodological Answer :

- PPE : Use OV/AG/P99 respirators (EU standard) and nitrile gloves. Avoid skin contact due to potential irritation .

- Waste Disposal : Neutralize hydrolyzed products (propanoic acid) with NaHCO₃ before disposal .

- Data Gap Note : Acute toxicity and carcinogenicity data are absent; assume worst-case scenarios in risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.